molecular formula C17H15NS2 B14356815 3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile CAS No. 91003-30-4

3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile

Cat. No.: B14356815
CAS No.: 91003-30-4
M. Wt: 297.4 g/mol
InChI Key: YUWSHGCOGRMVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with two phenylsulfanyl groups and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with phenylsulfanyl reagents under specific conditions. One common method includes the use of cyclobutane-1,3-dione as a starting material, which undergoes a nucleophilic substitution reaction with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), phenylsulfanyl chloride (PhSCl)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups can participate in various chemical reactions, such as oxidation and substitution, which can modulate the activity of enzymes or receptors. The carbonitrile group can also interact with nucleophiles, leading to the formation of new chemical bonds and the alteration of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile
  • 3,3-Bis(phenylsulfanyl)cyclopentane-1-carbonitrile
  • 3,3-Bis(phenylsulfanyl)cyclohexane-1-carbonitrile

Uniqueness

3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. Compared to its cyclopropane, cyclopentane, and cyclohexane analogs, the cyclobutane ring offers a balance of ring strain and stability, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

91003-30-4

Molecular Formula

C17H15NS2

Molecular Weight

297.4 g/mol

IUPAC Name

3,3-bis(phenylsulfanyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C17H15NS2/c18-13-14-11-17(12-14,19-15-7-3-1-4-8-15)20-16-9-5-2-6-10-16/h1-10,14H,11-12H2

InChI Key

YUWSHGCOGRMVRK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(SC2=CC=CC=C2)SC3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.